molecular formula C27H16N2O3S B2971505 N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 477570-08-4

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No. B2971505
CAS RN: 477570-08-4
M. Wt: 448.5
InChI Key: QLAXBCAKUFGZSR-UHFFFAOYSA-N
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Description

“N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide” is a complex organic compound. It is a derivative of benzothiazole, which is a heterocyclic compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with various reagents . These reactions are typically monitored using thin layer chromatography .

Scientific Research Applications

Anti-inflammatory Properties

Thiazole derivatives have been studied for their anti-inflammatory effects. The compound could be used to develop new anti-inflammatory drugs that might work by inhibiting key enzymes involved in the inflammatory process, such as cyclooxygenases (COX-1 and COX-2) .

Antimicrobial Activity

Compounds with a thiazole ring have shown antimicrobial activity. This particular compound could be researched for its efficacy against a range of pathogenic bacteria and fungi, potentially leading to the development of new antimicrobial agents .

Antitumor and Cytotoxic Activity

Thiazoles are also recognized for their antitumor and cytotoxic activities. This compound could be explored for its potential use in cancer therapy, possibly acting as a chemotherapeutic agent that targets specific pathways involved in cancer cell proliferation .

Neuroprotective Effects

The neuroprotective potential of thiazole derivatives makes them candidates for treating neurodegenerative diseases. This compound could be assessed for its ability to protect neuronal cells from damage or death, which is a key aspect of diseases like Alzheimer’s and Parkinson’s .

Antiviral Properties

Given the ongoing need for new antiviral drugs, the compound’s thiazole core could be the basis for research into treatments for viral infections. Its structure could be modified to enhance its interaction with viral components, thereby inhibiting viral replication .

Analgesic Effects

Thiazole compounds have been associated with analgesic properties. This compound could be studied for its potential to relieve pain, possibly by interacting with pain receptors or inflammatory mediators .

Antithrombotic Activity

The compound’s potential to act as a fibrinogen receptor antagonist suggests it could be used to develop antithrombotic drugs. These drugs are important for preventing blood clots, which can lead to strokes and heart attacks .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, similar compounds have been studied for their anti-inflammatory and anti-tubercular activities .

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activities, such as anti-inflammatory and anti-tubercular activities . Additionally, the development of new synthetic methods for this and related compounds could be another area of future research .

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H16N2O3S/c30-25(20-15-19-17-8-2-1-7-16(17)13-14-23(19)32-27(20)31)28-21-10-4-3-9-18(21)26-29-22-11-5-6-12-24(22)33-26/h1-15H,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAXBCAKUFGZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

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